N-(1-Cyclohexylcarbamoyl-2-(3-nitro-phenyl)-vinyl)-4-methyl-benzamide
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Overview
Description
N-(1-Cyclohexylcarbamoyl-2-(3-nitro-phenyl)-vinyl)-4-methyl-benzamide is a complex organic compound with the molecular formula C23H25N3O4 and a molecular weight of 407.469 g/mol . This compound is characterized by its unique structure, which includes a cyclohexylcarbamoyl group, a nitro-phenyl group, and a methyl-benzamide group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of N-(1-Cyclohexylcarbamoyl-2-(3-nitro-phenyl)-vinyl)-4-methyl-benzamide involves multiple steps. One common synthetic route includes the reaction of 4-methyl-benzoyl chloride with 1-cyclohexylcarbamoyl-2-(3-nitro-phenyl)-vinylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(1-Cyclohexylcarbamoyl-2-(3-nitro-phenyl)-vinyl)-4-methyl-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(1-Cyclohexylcarbamoyl-2-(3-nitro-phenyl)-vinyl)-4-methyl-benzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of N-(1-Cyclohexylcarbamoyl-2-(3-nitro-phenyl)-vinyl)-4-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(1-Cyclohexylcarbamoyl-2-(3-nitro-phenyl)-vinyl)-4-methyl-benzamide can be compared with other similar compounds, such as:
N-(1-Cyclohexylcarbamoyl-2-phenyl-vinyl)-4-methyl-benzamide: This compound lacks the nitro group, which may result in different chemical and biological properties.
N-(1-Cyclohexylcarbamoyl-2-(3-nitro-phenyl)-vinyl)-benzamide: This compound lacks the methyl group on the benzamide ring, which may affect its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H25N3O4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[(E)-3-(cyclohexylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H25N3O4/c1-16-10-12-18(13-11-16)22(27)25-21(23(28)24-19-7-3-2-4-8-19)15-17-6-5-9-20(14-17)26(29)30/h5-6,9-15,19H,2-4,7-8H2,1H3,(H,24,28)(H,25,27)/b21-15+ |
InChI Key |
DYIRRXXCXBLIRR-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3CCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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